synthesis and purification of dihexadecyl disulfide
synthesis and purification of dihexadecyl disulfide
An In-depth Technical Guide to the Synthesis and Purification of Dihexadecyl Disulfide
Abstract
Dihexadecyl disulfide (C₃₂H₆₆S₂), a symmetrical long-chain aliphatic disulfide, is a molecule of significant interest in materials science and biotechnology. Its ability to form stable, ordered self-assembled monolayers (SAMs) on metal surfaces, particularly gold, makes it a cornerstone for developing biosensors, nanoscale electronic components, and biocompatible coatings. This guide provides a comprehensive overview of the synthesis, purification, and characterization of dihexadecyl disulfide, intended for researchers, chemists, and drug development professionals. We delve into the mechanistic principles behind common synthetic routes, offer detailed, field-proven protocols, and outline robust methods for purification and quality control, ensuring the production of high-purity material essential for advanced applications.
Introduction: The Molecular Architecture and Significance of Dihexadecyl Disulfide
Dihexadecyl disulfide is characterized by two sixteen-carbon alkyl chains (hexadecyl groups) linked by a covalent disulfide bond (-S-S-). This structure imparts a strong amphiphilic character, with the disulfide group acting as a reactive head that readily chemisorbs onto noble metal surfaces, while the long hydrocarbon chains provide a robust, hydrophobic tail. This molecular arrangement is the key to its utility in surface science.[1]
The primary application of dihexadecyl disulfide stems from the spontaneous organization of its precursor, 1-hexadecanethiol, into highly ordered self-assembled monolayers.[1] Disulfides serve as stable, less volatile, and less odorous precursors to these thiols, often being used directly in deposition processes or as a more convenient storage form of the thiol. The disulfide bond can be cleaved in situ to form the reactive thiol species necessary for monolayer formation.
Table 1: Physicochemical Properties of Dihexadecyl Disulfide
| Property | Value | Reference(s) |
| CAS Number | 1561-75-7 | [2] |
| Molecular Formula | C₃₂H₆₆S₂ | [2][3] |
| Molecular Weight | 515.00 g/mol | [2] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 53-56 °C | [2][3] |
| Boiling Point | 576.7±19.0 °C (Predicted) | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like ethers, alkanes, and chlorinated solvents. |
Strategic Synthesis of Dihexadecyl Disulfide
The synthesis of symmetrical disulfides like dihexadecyl disulfide can be approached from two primary starting materials: the corresponding thiol (1-hexadecanethiol) or an alkyl halide (1-bromo or 1-chlorohexadecane). The choice of route depends on precursor availability, safety considerations (thiols are malodorous), and desired reaction efficiency.
Method A: Oxidative Coupling of 1-Hexadecanethiol
The most direct and fundamentally important method for forming a disulfide bond is the oxidation of two thiol molecules.[4][5] This reaction involves the removal of two hydrogen atoms from the sulfhydryl (-SH) groups, which then couple to form the disulfide linkage.
Causality and Mechanistic Insight: The oxidation of thiols can proceed through various mechanisms, often involving a sulfenic acid intermediate (RSOH) or thiyl radicals (RS•), depending on the oxidant and conditions.[6] The overall transformation is a two-electron oxidation.[6]
2 CH₃(CH₂)₁₅SH + [Oxidant] → CH₃(CH₂)₁₅-S-S-(CH₂)₁₅CH₃ + [Reduced Oxidant]
A critical consideration is the choice of oxidant. Harsh oxidizing agents can lead to over-oxidation, forming undesirable sulfinic (R-SO₂H) or sulfonic (R-SO₃H) acids.[7] Therefore, mild and controlled oxidation is paramount. Atmospheric oxygen, often catalyzed by metal ions or a base, iodine (I₂), or dimethyl sulfoxide (DMSO) are common choices for this transformation.
Detailed Experimental Protocol: Synthesis via Thiol Oxidation
Objective: To synthesize dihexadecyl disulfide from 1-hexadecanethiol via iodine-mediated oxidation.
Materials:
-
1-Hexadecanethiol (Cetyl mercaptan, ≥95%)
-
Ethanol (Absolute)
-
Iodine (I₂)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v, aqueous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask (250 mL)
-
Dropping funnel
Procedure:
-
Dissolution: In the 250 mL round-bottom flask, dissolve 10.0 g (38.7 mmol) of 1-hexadecanethiol in 100 mL of absolute ethanol. Stir the solution at room temperature until the thiol is fully dissolved.
-
Oxidant Preparation: Separately, prepare a solution of 5.0 g (19.7 mmol) of iodine in 50 mL of absolute ethanol.
-
Reaction: Add the iodine solution dropwise to the stirred thiol solution over a period of 30 minutes at room temperature. The characteristic dark brown color of the iodine will fade as it is consumed.
-
Monitoring: Continue stirring for 2-3 hours after the addition is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent, observing the disappearance of the thiol spot.
-
Quenching: After the reaction is complete (as indicated by TLC or the persistence of a faint iodine color), quench any excess iodine by adding the 10% sodium thiosulfate solution dropwise until the solution becomes colorless.
-
Precipitation: Transfer the reaction mixture to a beaker and cool it in an ice bath for 30-60 minutes. The dihexadecyl disulfide product, being poorly soluble in cold ethanol, will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold ethanol to remove soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at a low temperature (e.g., 30-40 °C) to a constant weight. The typical yield is 85-95%.
Method B: Synthesis from 1-Hexadecyl Halide
This approach avoids the use of the foul-smelling 1-hexadecanethiol as a starting material, making it a more favorable option from a handling perspective.[8][9] Several reagents can mediate this conversion, with a combination of sodium sulfide and carbon disulfide being a particularly rapid and high-yielding method.[8]
Causality and Mechanistic Insight: This "one-pot" method involves the in-situ generation of a reactive sulfur species from sodium sulfide and carbon disulfide, which then displaces the halide from two molecules of the alkyl halide to form the symmetrical disulfide. This pathway bypasses the isolation of the intermediate thiol, directly yielding the disulfide product.[8]
Purification: Achieving High-Purity Dihexadecyl Disulfide
For applications in surface science and nanotechnology, the purity of dihexadecyl disulfide is critical. Trace impurities can disrupt the formation of well-ordered monolayers. The primary method for purifying this waxy, non-polar solid is recrystallization.
Recrystallization: The Gold Standard for Solid Purification
Recrystallization is based on the principle of differential solubility.[10] An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble at all temperatures.[10] For the long, aliphatic dihexadecyl disulfide, a moderately polar solvent like acetone or ethanol, or a non-polar solvent mixture like hexanes/ethyl acetate, is effective.[11]
Detailed Experimental Protocol: Purification by Recrystallization
Objective: To purify crude dihexadecyl disulfide to >99% purity.
Materials:
-
Crude dihexadecyl disulfide
-
Acetone (Reagent grade)
-
Erlenmeyer flasks (250 mL and 500 mL)
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of acetone. It should be sparingly soluble at room temperature but dissolve upon gentle heating. This confirms acetone as a suitable solvent.
-
Dissolution: Place the crude dihexadecyl disulfide (e.g., ~9 g) into the 250 mL Erlenmeyer flask. Add a minimal amount of acetone (~50-60 mL) and heat the mixture gently on a hot plate with swirling. Continue adding small portions of hot acetone until the solid is just completely dissolved. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10]
-
Complete Precipitation: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
Isolation: Collect the pure crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold acetone to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The final product should be a fine, white crystalline solid.
Visualization of Key Workflows
Diagrams created using Graphviz provide a clear visual representation of the experimental processes.
Synthesis Workflow
Caption: Workflow for the synthesis of dihexadecyl disulfide.
Purification Workflow
Caption: Workflow for the purification by recrystallization.
Characterization and Quality Control
Rigorous analytical chemistry is required to confirm the identity and purity of the final product.
Table 2: Analytical Characterization Data for Dihexadecyl Disulfide
| Analysis Method | Expected Result |
| Melting Point | 53-56 °C (sharp, narrow range) |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~2.68 (t, 4H, -S-CH₂-), δ 1.68 (quint, 4H, -S-CH₂-CH₂-), δ 1.25 (br s, 48H, -(CH₂)₁₂-), δ 0.88 (t, 6H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~39.2 (-S-CH₂-), δ ~31.9, 29.7, 29.6, 29.5, 29.4, 29.1, 28.3, 22.7 (-(CH₂)₁₄-), δ 14.1 (-CH₃) |
| Mass Spec. (EI) | m/z 515.0 [M]⁺, 257.5 [M/2]⁺ (from S-S cleavage) |
Note: NMR chemical shifts (δ) are approximate and can vary slightly based on solvent and instrument.
The successful synthesis is confirmed by a sharp melting point within the literature range, NMR spectra corresponding to the symmetrical disulfide structure, and a mass spectrum showing the correct molecular ion peak. Purity is often assessed by the absence of extraneous peaks in NMR and chromatographic methods like GC.
Conclusion
The synthesis and purification of high-purity dihexadecyl disulfide are achievable through well-established organic chemistry techniques. The oxidative coupling of 1-hexadecanethiol provides a direct and efficient route, while purification by recrystallization is highly effective for removing process-related impurities. By understanding the causality behind each experimental step—from the choice of a mild oxidant to the principles of solvent selection for crystallization—researchers can reliably produce material of the high quality demanded by advanced applications in nanotechnology, surface chemistry, and drug delivery systems. The protocols and analytical benchmarks provided in this guide serve as a validated framework for achieving this goal.
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